1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS number
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS number
An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione for Advanced Research Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have established themselves as a cornerstone for innovation. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly alter a compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Within this class of molecules, β-diketones featuring a trifluoromethyl group represent particularly versatile synthons and bioactive agents.
This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione , a specialized building block of significant interest to researchers in organic synthesis and pharmaceutical sciences. We will delve into its core characteristics, synthesis, analytical validation, and potential applications, offering field-proven insights to empower your research and development endeavors. The structure of this guide is designed to follow a logical progression, from fundamental properties to practical application, mirroring the typical workflow of a research scientist.
Core Compound Identification and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of any successful experimental design. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a crystalline solid whose structure combines the reactive β-diketone moiety with a dichlorinated phenyl ring and a trifluoromethyl group, creating a unique electronic and steric profile.
| Property | Value | Source |
| CAS Number | 2712-68-7 | [3][4] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [3][5] |
| Molecular Weight | 285.05 g/mol | [3][5] |
| IUPAC Name | 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | N/A |
| Appearance | Pale yellow or off-white solid (typical) | N/A |
| Purity | Typically ≥98% for research grades | [3] |
While extensive experimental data for this specific molecule is not aggregated in a single public source, its properties can be inferred from structurally similar compounds and general chemical principles. The presence of the polar carbonyl groups and the halogenated aromatic ring suggests moderate solubility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (THF), with limited solubility in non-polar solvents and water.
Synthesis and Purification: A Validated Approach
The most reliable and common method for synthesizing β-diketones of this class is the Claisen condensation reaction . This methodology involves the acylation of a ketone with an ester in the presence of a strong base. For the title compound, this translates to the reaction between 3',4'-dichloroacetophenone and an ethyl trifluoroacetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on stringent anhydrous conditions due to the moisture-sensitive nature of the sodium hydride base.
Materials:
-
3',4'-Dichloroacetophenone (1 equivalent)
-
Ethyl trifluoroacetate (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under a nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add the sodium hydride to the THF. Causality Note: Using a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon of the acetophenone, forming the reactive enolate intermediate without competing side reactions.
-
Enolate Formation: Cool the suspension to 0°C using an ice bath. Dissolve the 3',4'-dichloroacetophenone in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Acylation: Add the ethyl trifluoroacetate dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of 1 M HCl until the pH is acidic. This step neutralizes the excess base and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.[6]
Applications in Drug Discovery and Chemical Biology
The true value of this molecule lies in its potential as a versatile building block for creating more complex pharmaceutical agents and chemical probes.
Intermediate for Heterocyclic Synthesis
The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide array of five- and six-membered heterocyclic systems, which are prevalent in many approved drugs. For instance, condensation with hydrazine derivatives can yield pyrazoles, a core structure in drugs like Celecoxib.[7][8] The specific dichlorophenyl substitution pattern of the title compound allows for the exploration of structure-activity relationships (SAR) in novel drug candidates.
Significance of the Trifluoromethyl Group
The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can:
-
Increase Metabolic Stability: It blocks oxidative metabolism at the site of fluorination.[2]
-
Enhance Binding Affinity: The -CF₃ group can participate in favorable interactions with enzyme active sites and increase the acidity of nearby protons, influencing the molecule's tautomeric equilibrium.[1]
-
Modulate Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]
Potential as a Bioactive Scaffold
Beyond its use as an intermediate, the β-diketone scaffold itself can exhibit biological activity, often through metal chelation or by acting as a covalent or non-covalent inhibitor of enzymes. For example, related fluorinated compounds have been investigated as inhibitors for enzymes like dipeptidyl peptidase IV (DPP4), a target in diabetes treatment.[9] The unique combination of the dichlorophenyl and trifluoromethyl groups provides a distinct scaffold for screening against various therapeutic targets.
Logical Pathway in Drug Development
Caption: Role as a precursor in a hypothetical drug discovery workflow.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons and the methylene protons of the dione backbone. |
| ¹⁹F NMR | Confirmation of -CF₃ group | A singlet in the typical region for a trifluoromethyl group. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for carbonyl carbons, aromatic carbons, and the CF₃ carbon (quartet due to C-F coupling). |
| FT-IR | Functional group identification | Strong absorption bands for the C=O (carbonyl) groups and bands related to C-F and C-Cl bonds. |
| Mass Spec (MS) | Molecular weight verification | A molecular ion peak corresponding to the exact mass (283.9618 g/mol ).[5] |
| HPLC | Purity assessment | A single major peak under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase). |
Safety, Handling, and Storage
While a specific safety data sheet for this compound may not be widely available, its structure suggests necessary precautions based on analogous compounds.
-
Hazards: Assumed to be an irritant to the eyes, respiratory system, and skin, similar to other chlorinated and fluorinated ketones.[10]
-
Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is more than just a chemical entry in a catalog; it is a highly functionalized and potent building block for advanced scientific research. Its synthesis via Claisen condensation is a robust and scalable method. The strategic combination of a dichlorophenyl ring, a reactive β-diketone core, and a trifluoromethyl group makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with enhanced properties. By understanding its synthesis, properties, and potential applications as outlined in this guide, researchers can effectively leverage this compound to push the boundaries of drug discovery and chemical biology.
References
-
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). SpectraBase. [Link]
-
Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (2024, April 10). ChemBK. [Link]
-
Manoj Kumar, K. E., Palakshamurthy, B. S., Suchetan, P. A., Madan Kumar, S., Lokanath, N. K., & Sreenivasa, S. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1705. [Link]
-
Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem. [Link]
-
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. (n.d.). PubChem. [Link]
-
Li, L., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(8), 1337-1345. [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).
-
Marques, F. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 249. [Link]
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione. (n.d.). PubChem. [Link]
-
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. (n.d.). PubChem. [Link]
-
The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
